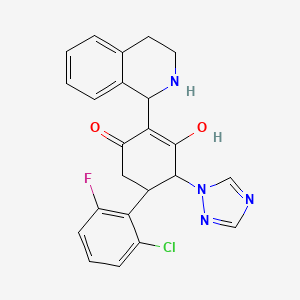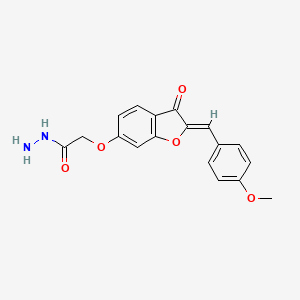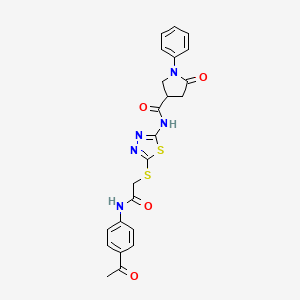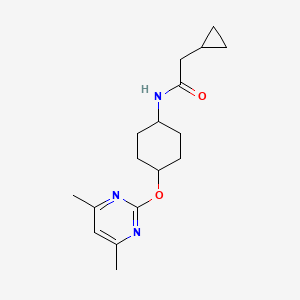![molecular formula C21H20N2O6S3 B2483356 N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 898448-09-4](/img/structure/B2483356.png)
N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of molecules that often exhibit significant biological activities, including enzyme inhibition, which makes them of interest in medicinal chemistry and pharmaceutical research. Compounds like sulfonamides and tetrahydroquinolines are widely studied for their potential as therapeutic agents due to their diverse pharmacological properties.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions, starting with basic building blocks like N-2,3-dihydrobenzo[1,4]-dioxin-6-amine, which undergo sulfonylation and subsequent reactions to yield various sulfonamides with specific functional groups (Abbasi et al., 2019). The synthesis routes are carefully designed to introduce the desired functional groups at specific positions on the molecule, enabling the targeted interaction with biological targets.
Molecular Structure Analysis
The molecular structure of compounds similar to the one is characterized by the presence of specific functional groups, such as sulfonamide, tetrahydroquinoline, and dioxine moieties. These groups significantly influence the molecule's physical and chemical properties and its interaction with biological targets. Techniques like IR, NMR, and mass spectrometry are commonly employed to characterize the synthesized compounds and confirm their structures (Irshad et al., 2016).
Chemical Reactions and Properties
Compounds within this chemical family engage in various chemical reactions, including enzymatic inhibition, which has been the focus of many studies. For instance, sulfonamides derived from benzodioxane have shown inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, suggesting their potential utility in treating diseases like diabetes and Alzheimer's (Abbasi et al., 2019).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their potential application in drug development. These properties are often determined experimentally during the compound's synthesis and purification stages and can influence the molecule's behavior in biological systems.
Chemical Properties Analysis
The chemical properties, including reactivity, pharmacological activity, and toxicity, are central to understanding the compound's potential as a drug candidate. Studies on related compounds have demonstrated significant biological activities, which are often attributed to the specific arrangement of functional groups within the molecule, enabling targeted interactions with biological macromolecules (Irshad et al., 2016).
Direcciones Futuras
Thiophene-based analogs are of growing interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on the synthesis of new thiophene derivatives and the exploration of their biological activities.
Propiedades
IUPAC Name |
N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6S3/c24-31(25,17-7-8-19-20(14-17)29-11-10-28-19)22-16-6-5-15-3-1-9-23(18(15)13-16)32(26,27)21-4-2-12-30-21/h2,4-8,12-14,22H,1,3,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTRANLYMXEVID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N(C1)S(=O)(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2483276.png)
![[2-(Azepan-1-yl)-2-oxoethyl]-phenylcyanamide](/img/structure/B2483277.png)
![4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2483278.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2483280.png)
![(2Z)-6-hexyl-7-hydroxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2483281.png)

![1-(Azepan-1-yl)-2-{4-[(2-chloro-6-methylpyridin-3-yl)sulfonyl]piperazin-1-yl}ethan-1-one](/img/structure/B2483289.png)




![4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2483295.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2483296.png)